

X-ray crystallography of derivatives from 2-Fluoro-6-methoxybenzeneboronic acid

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Compound of Interest

Compound Name:	2-Fluoro-6-methoxybenzeneboronic acid
Cat. No.:	B1307356

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Comparative Crystallographic Analysis of Phenylboronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the X-ray crystallographic data for several phenylboronic acid derivatives. While crystallographic data for derivatives of **2-Fluoro-6-methoxybenzeneboronic acid** are not readily available in the surveyed literature, this guide presents data from closely related and alternative boronic acids to offer a framework for comparison and analysis. The presented data and protocols are essential for understanding the solid-state structure, intermolecular interactions, and conformational preferences that are critical in drug design and materials science.

Boronic acids are a class of compounds widely used in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The three-dimensional structure of these molecules, determined by X-ray crystallography, provides invaluable insights into their reactivity and potential for molecular recognition.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for phenylboronic acid and several of its fluoro-substituted and methoxycarbonyl-substituted analogs. This data allows for

a direct comparison of the effects of substitution on the crystal packing and molecular geometry.

Parameter	Phenylboronic Acid[1][2]	2-Fluorophenylboronic Acid[3]	3-Fluorophenylboronic Acid[4][5]	4-Methoxycarbonylphenylboronic Acid[6]
Formula	C ₆ H ₇ BO ₂	C ₆ H ₆ BFO ₂	C ₆ H ₆ BFO ₂	C ₈ H ₉ BO ₄
Molecular Weight	121.93 g/mol	139.92 g/mol	139.92 g/mol	179.98 g/mol
Crystal System	Orthorhombic	Monoclinic	Monoclinic	Monoclinic
Space Group	Iba2	P2 ₁ /c	P2 ₁ /c	P2 ₁ /c
a (Å)	17.9049(7)	5.10172	5.7560(12)	Not Reported
b (Å)	15.3264(5)	5.55660	5.027(1)	Not Reported
c (Å)	9.8113(2)	22.0587	22.402(5)	Not Reported
α (°)	90	90	90	90
β (°)	90	94.731	91.19(3)	Not Reported
γ (°)	90	90	90	90
Volume (Å ³)	2691.6	Not Reported	648.1(2)	Not Reported
Z	16	4	4	Not Reported

Experimental Protocols

The following sections detail generalized methodologies for the key experiments cited in the crystallographic analysis of boronic acid derivatives.

Synthesis and Crystallization

Synthesis of 4-amino-3-fluorophenylboronic acid: A common synthetic route involves the protection of the amine group of a starting aniline, followed by a lithium-bromine exchange,

reaction with a borate ester (e.g., trimethyl borate), and subsequent acidic hydrolysis to yield the boronic acid.^[7]

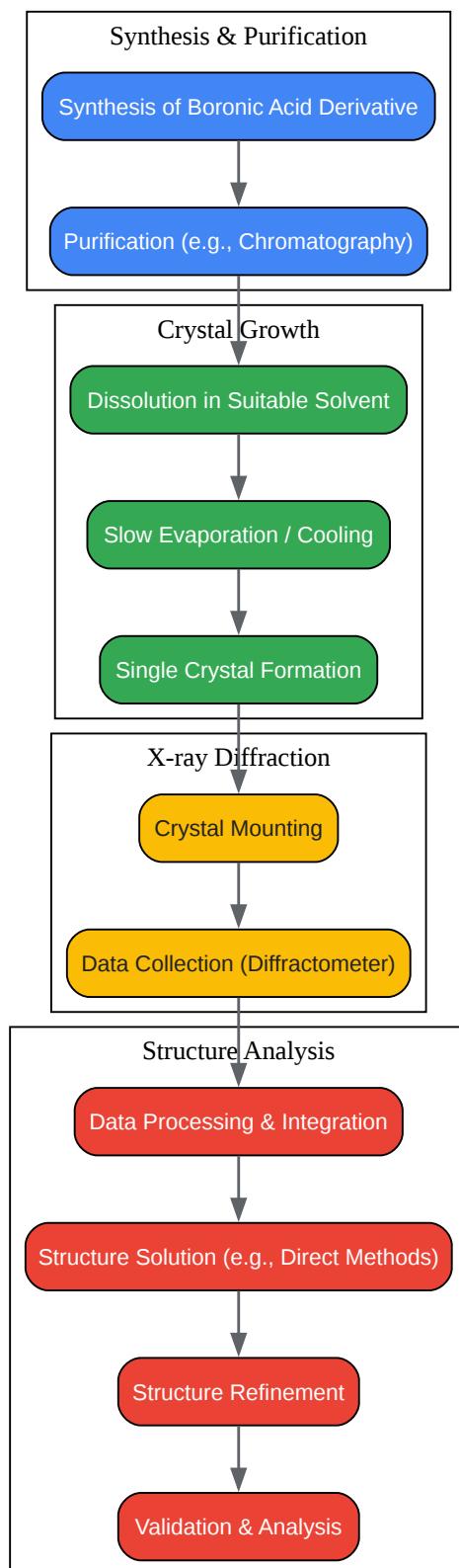
Crystallization: Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound. For example, crystals of 4-methoxycarbonylphenylboronic acid were grown from a solution of 1% methanol in dichloromethane layered with hexane.^[6] Similarly, single crystals of 3-fluorophenylboronic acid were obtained by the slow evaporation of an acetonitrile solution.^[5]

X-ray Diffraction Data Collection and Structure Refinement

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a diffractometer, and X-ray diffraction data are collected, often at low temperatures (e.g., 100-173 K) to minimize thermal vibrations. Monochromatic X-ray radiation (e.g., Mo K α or Cu K α) is used. A series of diffraction images are collected by rotating the crystal through a range of angles.
- **Data Processing:** The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined using full-matrix least-squares procedures to minimize the difference between the observed and calculated structure factors.^[1] Hydrogen atoms are often located from a difference Fourier map and refined isotropically.^[5]

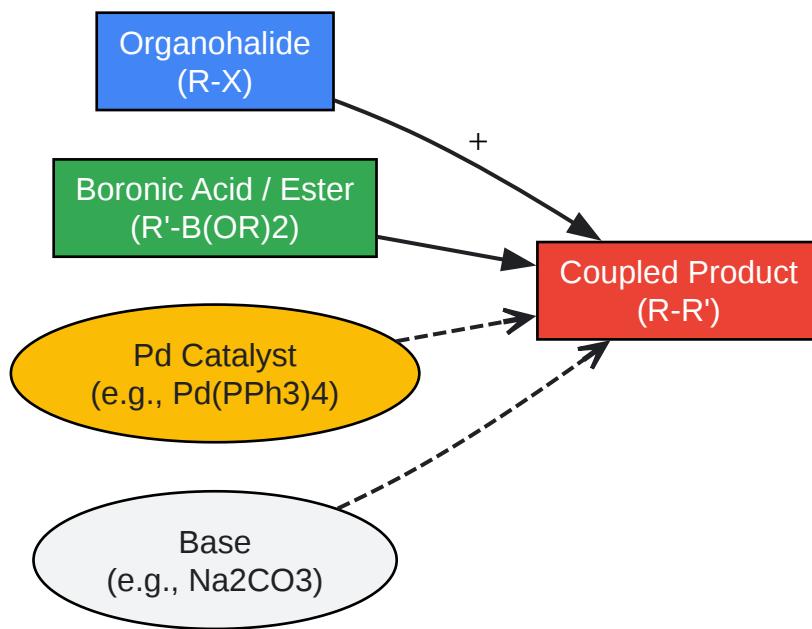
Visualizations

The following diagrams illustrate a typical experimental workflow for single-crystal X-ray crystallography and a common application of boronic acids in the Suzuki-Miyaura cross-coupling reaction.



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Caption: Workflow for Single-Crystal X-ray Crystallography.



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